1-Boc-3-iodoazetidine
Overview
Description
Synthesis Analysis
The synthesis of 1-Boc-3-iodoazetidine involves strategic methodologies that ensure the introduction of the Boc group and the iodine atom into the azetidine ring. A notable approach for generating related structures includes the continuous flow synthesis of azetidines and azetines from a common lithiated precursor, showcasing the adaptability of flow technology in handling sensitive intermediates under environmentally responsible conditions (Colella et al., 2021). Additionally, coupling strategies involving N-Boc-3-iodoazetidine with heterocyclic carboxylates have been developed, leading to highly functionalized compounds that serve as novel organic building blocks (Iškauskienė et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-Boc-3-iodoazetidine is characterized by its small, strained ring system, which significantly influences its reactivity and physical properties. The presence of the Boc group offers protection to the nitrogen atom, making it a versatile intermediate for further functionalization.
Chemical Reactions and Properties
1-Boc-3-iodoazetidine participates in a variety of chemical reactions, serving as a precursor for the synthesis of 2-substituted azetines and 3-substituted azetidines. Its reactivity with lithiation agents highlights its utility in generating lithiated intermediates for further transformations (Colella et al., 2021). Furthermore, it undergoes palladium-catalyzed cross-coupling reactions, demonstrating its potential in constructing complex molecular architectures (Yang et al., 2022).
Scientific Research Applications
Chiral Auxiliaries in Asymmetric Synthesis : N-Boc-1,3-oxazolidines, closely related to 1-Boc-3-iodoazetidine, are effective as chiral inductors for the stereoselective transformation of adjacent prostereogenic C=C or C=O bonds in asymmetric synthesis (Agami & Couty, 2004).
Electrophilic Chlorination : 1-chloro-1,2-benziodoxol-3-one, a reagent similar in function to 1-Boc-3-iodoazetidine, is used for chlorinating nitrogen-containing heterocycles and other compounds, indicating potential industrial applications (Wang et al., 2016).
Synthesis of Fluorinated Heterocyclic Amino Acids : The successful synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, demonstrates the potential of 1-Boc-3-iodoazetidine derivatives in medicinal chemistry (Van Hende et al., 2009).
Synthesis of Iodoaziridines : A novel one-pot synthesis approach using diiodomethyllithium and N-Boc-imines, related to 1-Boc-3-iodoazetidine, allows for the rapid and efficient preparation of aziridines (Bull, Boultwood, & Taylor, 2012).
Development of Antidepressants : The identification of 3-aminoazetidine derivatives, similar to 1-Boc-3-iodoazetidine, as candidates for antidepressants highlights their potential in drug development (Han et al., 2014).
Synthesis of Novel Amino Acid-like Building Blocks : A study developed a facile protocol for synthesizing diverse small molecules by coupling various carboxylates with N-Boc-3-iodoazetidine (Iškauskienė et al., 2020).
Safety And Hazards
1-Boc-3-Iodoazetidine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and release to the environment .
Relevant Papers A paper titled “Bifunctional 1‑Boc-3-Iodoazetidine Enhancing Lithium Anode Stability and Rechargeability of Lithium−Oxygen Batteries” discusses the use of 1-Boc-3-Iodoazetidine in enhancing the stability and rechargeability of lithium-oxygen batteries .
properties
IUPAC Name |
tert-butyl 3-iodoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDIKRMPZNLBAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451431 | |
Record name | 1-Boc-3-iodoazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-iodoazetidine | |
CAS RN |
254454-54-1 | |
Record name | 1-Boc-3-iodoazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-iodoazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.